N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-7-8-14(19-18-12)16-9-10-17-15(20)11-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFULKKBARKEBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylacetamide typically involves the reaction of 6-methylpyridazine with an appropriate amine and phenylacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation in cancer cells or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substitutions
a. Benzothiazole-Based Analogues
Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1, Compound 12) replace the pyridazine ring with a benzothiazole scaffold. Key differences include:
- Electronic Effects : The trifluoromethyl group on benzothiazole provides strong electron-withdrawing properties, enhancing metabolic stability compared to the methyl group on pyridazine .
- Synthetic Challenges : Microwave-assisted synthesis of benzothiazole derivatives yields only 19% (e.g., Compound 13), suggesting higher complexity compared to pyridazine analogues .
b. Piperidine/Thiomorpholine Derivatives Compounds such as N-(tert-butyl)-2-phenyl-2-(piperidin-1-yl)acetamide (Multicomponent Reactions, Compound 3m) feature saturated nitrogenous rings instead of pyridazine. These structures exhibit:
- Flexibility : Piperidine/thiomorpholine groups may improve membrane permeability due to reduced steric hindrance.
- Pharmacokinetic Profiles: Tertiary amines (e.g., diethylaminoethyl in N-[2-(diethylamino)ethyl]-2-phenylacetamide) increase basicity, enhancing solubility in acidic environments .
Functional Group Variations on the Phenyl Ring
a. Methoxy/Trimethoxy Substitutions
Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (Compound 11) introduce methoxy groups on the phenyl ring. These modifications:
- Enhance Binding Affinity : Trimethoxy groups can engage in hydrogen bonding or π-stacking with aromatic residues in enzyme active sites .
- Alter LogP Values : Increased hydrophilicity compared to the unsubstituted phenyl ring in the target compound.
b. Nitrophenethyl Derivatives
(R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide (Patent Office Journal) includes a chiral hydroxy group and nitro substituent. Key distinctions:
- Stereochemical Complexity : The (R)-configuration is critical for bioactivity (e.g., Mirabegron synthesis), whereas the target compound lacks stereocenters .
Sulfamoyl-Containing Analogues
N-(4-(N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)sulfamoyl)phenyl)acetamide () incorporates a sulfamoyl group and additional pyridine ring. This structure:
- Expands Hydrogen-Bonding Capacity : The sulfamoyl group may improve solubility and target interactions.
- Increases Molecular Weight : Higher complexity could reduce oral bioavailability compared to the target compound .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Pyridazine vs. Benzothiazole : Pyridazine derivatives may offer superior target selectivity due to their distinct electronic profiles, whereas benzothiazoles excel in metabolic stability .
- Synthetic Optimization : Low yields in microwave-assisted benzothiazole synthesis (19%) highlight the need for improved routes for pyridazine analogues .
- Functional Group Trade-offs: Methoxy/nitro groups enhance binding but may compromise bioavailability, whereas simpler structures (e.g., diethylaminoethyl) prioritize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
